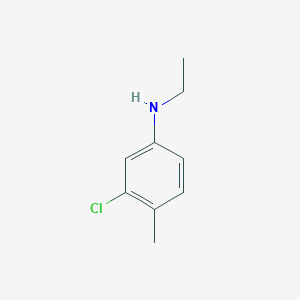

3-chloro-N-ethyl-4-methylaniline

Description

Contextualization within Halogenated Aniline (B41778) Derivative Research

Halogenated anilines are aromatic amines that feature one or more halogen atoms on the phenyl ring. The introduction of a halogen, such as chlorine, profoundly alters the electronic properties and reactivity of the aniline core. This makes them valuable intermediates in organic synthesis. nih.govnih.gov The halogen atom can act as a regiochemical director in subsequent electrophilic substitution reactions and as a handle for cross-coupling reactions, which are fundamental to modern molecule construction.

Aniline-related structures are prevalent in many anthropogenic chemicals, including pesticides and pharmaceuticals. nih.gov The specific placement of a halogen can influence the biological activity of a final product, a principle widely exploited in medicinal chemistry. nih.gov Research has shown that while some halogenated anilines were once considered purely synthetic, they can also be produced naturally by organisms like marine microalgae. rsc.orgresearchgate.net The study of these compounds involves not only their synthesis but also their reactivity, such as in halogenation reactions or dehalogenation processes using specific reagents like AlNi alloys. nih.govresearchgate.net

Historical Trajectories in Academic Synthetic Chemistry of Substituted Anilines

The history of substituted anilines is inextricably linked to the birth of the synthetic dye industry. researchgate.net In 1826, aniline was first isolated from the destructive distillation of indigo. wikipedia.orgbritannica.com However, it was William Henry Perkin's accidental discovery of the first synthetic dye, mauve, from aniline in 1856 that catalyzed intense academic and industrial interest. researchgate.netmcgill.ca This event spurred the development of a vast range of aniline-based dyes and established Germany as a leader in the burgeoning chemical industry. mcgill.ca

Early synthetic routes to anilines included the reduction of nitroaromatics, such as the Zinin reduction of nitrobenzene (B124822) in 1842 and the Béchamp reduction using iron in 1854. wikipedia.org Over time, research shifted from dyes to other applications. The discovery that aniline derivatives could be used for staining microscope slides led to Paul Ehrlich's pioneering work in chemotherapy, culminating in the development of Salvarsan. mcgill.ca This historical trajectory showcases the evolution of aniline chemistry from industrial dyes to the foundations of modern medicinal chemistry, with ongoing development of synthetic methods, such as copper-mediated couplings and catalytic hydrogenations. researchgate.netgoogle.com

Contemporary Academic Significance of Halogenated N-Alkyl Anilines

In modern synthetic chemistry, halogenated N-alkyl anilines are recognized as highly versatile intermediates. The presence of both a halogen on the aromatic ring and an alkyl group on the nitrogen atom provides orthogonal points for chemical modification, allowing for the systematic construction of complex molecules. The N-alkyl group modifies the nucleophilicity and basicity of the amine, while the halogen provides a site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic methodology.

These compounds are particularly significant in medicinal chemistry, where the introduction of halogens can modulate a drug candidate's physicochemical properties, such as lipophilicity and metabolic stability. nih.gov Fluorine and chlorine are common substituents in recently approved drugs. nih.gov Furthermore, halogenated anilines are studied for their ability to form specific intermolecular interactions, such as hydrogen and halogen bonds, which are crucial in crystal engineering and the design of supramolecular structures. acs.org The development of new, efficient, and environmentally benign methods for synthesizing these compounds, for instance, using ionic liquids or novel catalytic systems, remains an active area of academic research. nih.govbeilstein-journals.org

Scope and Objectives of Focused Research Inquiry on 3-chloro-N-ethyl-4-methylaniline

A dedicated investigation into this compound is warranted due to its specific substitution pattern, which offers unique synthetic potential. This compound is an important intermediate for certain pesticides and dyes. google.com The primary objectives of a focused research inquiry would be to establish efficient and scalable synthetic routes and to fully characterize its reactivity profile.

The synthesis of this compound can be approached from its precursor, 3-chloro-4-methylaniline (B146341). google.comtcichemicals.com One patented method involves the catalytic hydrogenation of 2-chloro-4-nitrotoluene (B140621) to yield 3-chloro-4-methylaniline, which can then be N-alkylated. google.com The ethylation of a related compound, p-chloroaniline, has been achieved using reagents like triethyl orthoformate. orgsyn.org

A key research goal would be to explore the utility of this compound as a building block in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck couplings) to form new carbon-carbon and carbon-nitrogen bonds. Understanding how the electronic effects of the chloro and methyl groups, combined with the steric hindrance of the N-ethyl group, influence reaction outcomes is a central academic question. The data gathered from such studies would provide valuable insights for synthetic chemists and could enable the creation of novel compounds with potential applications in various chemical fields.

Physicochemical and Structural Data

The following tables provide key physicochemical and structural identifiers for the primary compounds discussed in this article.

Structure

3D Structure

Properties

Molecular Formula |

C9H12ClN |

|---|---|

Molecular Weight |

169.65 g/mol |

IUPAC Name |

3-chloro-N-ethyl-4-methylaniline |

InChI |

InChI=1S/C9H12ClN/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6,11H,3H2,1-2H3 |

InChI Key |

YURADVWZGMLOPT-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=C(C=C1)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro N Ethyl 4 Methylaniline and Its Precursors

Established Synthetic Pathways to 3-chloro-N-ethyl-4-methylaniline

The traditional synthesis of this compound is not a single reaction but rather a sequence of transformations. The key steps involve the formation of the chlorinated aniline (B41778) precursor, followed by the introduction of the ethyl group to the nitrogen atom. Alternatively, the ethyl group can be introduced first, followed by regioselective chlorination.

Amination Strategies for Halogenated Toluene (B28343) Derivatives

A common pathway to the core structure of this compound begins with the synthesis of its precursor, 3-chloro-4-methylaniline (B146341). This is typically achieved through the chlorination of p-nitrotoluene, followed by the reduction of the nitro group to an amine.

The initial chlorination of p-nitrotoluene can be carried out using chlorine gas, often in the presence of a Lewis acid catalyst like ferric chloride and a co-catalyst such as iodine. google.com The reaction temperature is carefully controlled to favor the formation of 2-chloro-4-nitrotoluene (B140621). google.com

The subsequent reduction of the nitro group in 2-chloro-4-nitrotoluene to form 3-chloro-4-methylaniline can be accomplished through several methods. A widely used industrial method is catalytic hydrogenation, where hydrogen gas is reacted with the nitro compound in the presence of a metal catalyst, such as a carbon-supported palladium catalyst. google.com This method is often preferred over older techniques like the Béchamp reduction (using iron filings and hydrochloric acid) or sodium sulfide (B99878) reduction due to higher yields and cleaner reaction profiles. google.comchemicalbook.com

A Chinese patent describes a method for synthesizing 3-chloro-4-methylaniline from a 4-nitrotoluene (B166481) chlorination liquid. This process involves catalytic hydrogenation using a specially prepared carbon-supported palladium catalyst, without the need for organic solvents or dehalogenation inhibitors. google.com Another patented method involves the chlorination of p-nitrotoluene followed by reduction using hydrogen gas in a reduction tower with a catalyst. google.com

Table 1: Selected Methods for the Synthesis of 3-chloro-4-methylaniline

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-chloro-4-nitrotoluene | Fe powder, 2 N HCl, HFIP, room temp. | 3-chloro-4-methylaniline | 83% | chemicalbook.com |

| p-Nitrotoluene | 1. Cl₂, FeCl₃, I₂, 55-70°C; 2. Na₂S | 3-chloro-4-methylaniline | - | google.com |

| 4-nitrotoluene chlorination liquid | H₂, carbon-supported palladium catalyst | 3-chloro-4-methylaniline | - | google.com |

N-Alkylation Protocols for 3-chloro-4-methylaniline

Once 3-chloro-4-methylaniline is obtained, the ethyl group is introduced to the amino group. Direct N-alkylation using ethylating agents like ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base is a conventional approach. However, this method can sometimes lead to the formation of dialkylated byproducts.

A more controlled method for mono-N-alkylation is reductive amination. This involves reacting 3-chloro-4-methylaniline with an aldehyde, in this case, acetaldehyde (B116499), to form an intermediate imine. The imine is then reduced in situ to the desired N-ethyl amine. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Regioselective Halogenation Reactions on N-ethyl-4-methylaniline Precursors

An alternative synthetic strategy involves the initial synthesis of N-ethyl-4-methylaniline (also known as N-ethyl-p-toluidine), followed by regioselective chlorination. The synthesis of N-ethyl-4-methylaniline can be achieved by the N-alkylation of p-toluidine (B81030) with an ethylating agent.

The critical step in this pathway is the regioselective chlorination of N-ethyl-4-methylaniline to introduce a chlorine atom at the 3-position (meta to the ethylamino group). The directing effects of the activating ethylamino group and the weakly activating methyl group would typically favor chlorination at the ortho position to the amino group. However, by carrying out the chlorination in the presence of a strong acid like sulfuric acid, the anilinium salt is formed. The protonated amino group becomes a deactivating, meta-directing group. This change in directing effect allows for the selective introduction of the chlorine atom at the meta position. A European patent details a process for the selective meta-chlorination of alkylanilines by reacting them with chlorine gas in the presence of sulfuric acid at temperatures ranging from 5 °C to 120 °C, achieving high selectivity for the meta-chloro product. google.com

Novel and Green Chemistry Synthetic Innovations

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods in the chemical industry. This has led to innovations in the synthesis of N-alkylanilines, including this compound.

Catalytic Approaches in this compound Synthesis

Modern catalytic systems offer efficient and selective routes for N-alkylation. A prominent green chemistry approach is the "hydrogen borrowing" or "hydrogen autotransfer" methodology. This process utilizes alcohols, which are readily available and less toxic than alkyl halides, as the alkylating agents. A transition metal catalyst, such as a ruthenium or iridium complex, temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and producing water as the only byproduct. This method avoids the use of stoichiometric reducing agents and produces a cleaner waste stream.

Sustainable and Solvent-Free Methodologies

Efforts to reduce the environmental impact of chemical synthesis have also focused on minimizing or eliminating the use of volatile organic solvents. Research has explored solvent-free conditions for the synthesis of substituted anilines. For instance, reactions can be carried out by heating the neat reactants in the presence of a catalyst.

Ionic liquids have also emerged as green solvent alternatives for reactions such as the regioselective halogenation of anilines. They can facilitate high yields and selectivities under milder conditions and can often be recycled. For example, the use of ionic liquids as solvents for the chlorination of unprotected anilines with copper(II) chloride has been shown to achieve high regioselectivity for the para-substituted product under mild conditions, avoiding the need for supplementary oxygen or gaseous HCl. nih.gov While this specific example leads to para-chlorination, the principle of using ionic liquids to enhance selectivity and improve reaction conditions is applicable to other halogenation reactions.

Flow Chemistry Applications in Aniline Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of anilines and their derivatives, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. While specific research on the flow synthesis of this compound is not extensively documented, the principles can be applied from related processes, such as the N-alkylation of anilines using zeolite catalysts in the vapor phase.

In a potential flow process for producing N-alkylated anilines, a mixture of the aniline and a lower alkanol could be passed through a heated reactor tube containing a fixed-bed catalyst. Acidic zeolites with pore sizes between 6 to 8 angstroms and three-dimensional channel structures are effective for this type of transformation. The reaction temperature is a critical parameter, typically maintained between 250°C and 350°C. The flow rate of the reactants, which dictates the residence time over the catalyst, is another key variable that can be precisely controlled to optimize the yield of the desired N-alkylated product. A schematic of such a setup would involve pumping the reactant mixture into a preheater, where it is vaporized and mixed with a carrier gas like nitrogen, before entering the heated catalyst-packed reactor. The products are then condensed and collected for purification.

This methodology allows for the selective N-alkylation of anilines, and by adjusting the reaction conditions, such as the ratio of aniline to alcohol and the residence time, the formation of mono-N-alkylated versus di-N-alkylated products can be controlled. For instance, lower aniline flow rates, corresponding to longer residence times, tend to favor the formation of N,N-dialkylanilines. google.com

Optimization of Reaction Conditions and Yields in Research Synthesis

Synthesis of the Precursor: 3-chloro-4-methylaniline

The precursor, 3-chloro-4-methylaniline, is commonly synthesized via the reduction of a nitrated toluene derivative. One major route starts with the chlorination of 4-nitrotoluene to produce 2-chloro-4-nitrotoluene, which is then reduced.

The chlorination step is critical, as it is necessary to maximize the formation of the desired 2-chloro-4-nitrotoluene while minimizing the formation of unreacted starting material and dichlorinated byproducts. This can be achieved by carefully controlling the reaction, for instance, by stopping the chlorination once the maximum conversion to the monochlorinated product is observed through analytical monitoring. google.com

The subsequent reduction of 2-chloro-4-nitrotoluene to 3-chloro-4-methylaniline is a key area of optimization. While chemical reduction methods exist, they often suffer from low yields and significant environmental impact. google.com Consequently, liquid-phase catalytic hydrogenation has become the preferred method. Various catalysts and reaction conditions have been investigated to improve the efficiency and selectivity of this reduction.

One patented method describes the use of a carbon-supported palladium catalyst for the hydrogenation of a crude mixture containing 2-chloro-4-nitrotoluene. This process is notable for being conducted without organic solvents or dehalogenation inhibitors. google.com Another patent highlights a process using a two-component Pd-Fe/C catalyst in an alcohol or alcohol-water solvent system, achieving a 100% conversion of 2-chloro-4-nitrotoluene and a selectivity for 3-chloro-4-methylaniline greater than 99.9% under optimized conditions of temperature (25-100°C) and hydrogen pressure (0.2-3.0 MPa). google.com

A different approach involves the reduction using iron powder in an acidic aqueous medium. For example, reacting 2-chloro-4-nitrotoluene with iron powder in a 2N HCl aqueous solution at room temperature for 30 minutes can yield 3-chloro-4-methylaniline with good results. chemicalbook.com

| Precursor Synthesis Method | Starting Material | Key Reagents/Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield/Selectivity | Reference |

| Catalytic Hydrogenation | Crude 4-nitrotoluene chlorination liquid | Carbon-supported palladium | None (neat) | Not specified | Not specified | Not specified | google.com |

| Catalytic Hydrogenation | 2-chloro-4-nitrotoluene | Pd-Fe/C | Alcohol or Alcohol-Water | 25-100 | 0.2-3.0 | >99.9% selectivity | google.com |

| Chemical Reduction | 2-chloro-4-nitrotoluene | Iron powder, 2N HCl | Water, HFIP | 20 | Atmospheric | 83% yield | chemicalbook.com |

| Chlorination followed by Reduction | p-nitrotoluene | Cl2, FeCl3; then H2, catalyst | Not specified | 70-80 (chlorination) | Not specified | Not specified | google.com |

N-Ethylation of 3-chloro-4-methylaniline

The final step in the synthesis is the introduction of the ethyl group onto the nitrogen atom of 3-chloro-4-methylaniline. Reductive amination is a widely used and effective method for this transformation. This typically involves reacting the primary amine with an aldehyde (in this case, acetaldehyde) in the presence of a reducing agent.

The choice of reducing agent and reaction conditions significantly impacts the yield and selectivity of the mono-N-ethylated product over potential side products like the corresponding imine or over-alkylated tertiary amine. A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN), often in conjunction with an acid catalyst. organic-chemistry.org Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) is also a viable green alternative. jocpr.com

For example, a general procedure for reductive amination might involve refluxing the aniline and acetaldehyde in methanol (B129727), followed by the addition of sodium borohydride. organic-chemistry.org Optimization of this reaction would involve screening different solvents, temperatures, reaction times, and the stoichiometry of the reactants and reducing agent. For instance, the solvent can have a significant effect on the reaction outcome.

A procedure for a similar compound, N-ethyl-p-chloroaniline, involves the reaction of p-chloroaniline with triethyl orthoformate in the presence of sulfuric acid to form an intermediate, which is then hydrolyzed with hydrochloric acid to yield the final product with an 87-92% yield. orgsyn.org This two-step approach provides an alternative to direct reductive amination.

| N-Ethylation Method | Amine Substrate | Ethylating Agent | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield | Reference |

| Reductive Amination | Aniline (model) | Acetaldehyde | NaBH₄ | Methanol | Reflux, then RT | Not specified | organic-chemistry.org |

| Reductive Amination | Aniline (model) | Acetaldehyde | NaBH(OAc)₃ | Dichloroethane | Room Temperature | Not specified | organic-chemistry.org |

| Reductive Amination | Aniline (model) | Acetaldehyde | H₂/Pd/C | Ethanol | 40 | Not specified | organic-chemistry.org |

| Formimidate Hydrolysis | p-chloroaniline (model) | Triethyl orthoformate | H₂SO₄ (cat.), then HCl | None, then water | 115-175, then Reflux | 87-92% | orgsyn.org |

Chemical Reactivity and Reaction Mechanisms of 3 Chloro N Ethyl 4 Methylaniline

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 3-chloro-N-ethyl-4-methylaniline is susceptible to attack by electrophiles, a class of reactions fundamental to aromatic chemistry. The rate and orientation of these substitutions are governed by the electronic and steric effects of the substituents already present on the ring.

Regioselectivity and Steric Effects in Substitution

The directing effects of the substituents on the aromatic ring of this compound determine the position of incoming electrophiles. The N-ethylamino group is a powerful activating group and directs electrophiles to the ortho and para positions relative to itself. Similarly, the methyl group is an activating, ortho- and para-directing group. Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions through resonance stabilization of the intermediate carbocation. acs.orgchemistrysteps.com

In this compound, the positions ortho to the strongly activating N-ethylamino group are C2 and C6. The position para to the N-ethylamino group is already occupied by the methyl group. The positions ortho to the methyl group are C3 and C5, and the para position is occupied by the N-ethylamino group. The positions ortho to the chloro group are C2 and C4, and the para position is C6.

Considering the combined influence of these groups, the most likely positions for electrophilic attack are the vacant C2 and C6 positions. The N-ethylamino group is the most powerful activating group, and its ortho-directing effect will strongly favor substitution at these positions. The methyl group also activates these positions (meta to itself), albeit to a lesser extent. The chloro group, while deactivating, also directs to the ortho (C2) and para (C6) positions. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the N-ethylamino group. Steric hindrance from the N-ethyl group and the adjacent chloro and methyl groups can influence the ratio of substitution at the C2 versus the C6 position.

A study on the nitration of N-acetyl-4-methylaniline (a related compound) showed that the primary product was the one where the nitro group entered at the position ortho to the activating amino group. ulisboa.pt This supports the prediction that electrophilic substitution on this compound would also favor the positions ortho to the N-ethylamino group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Groups | Predicted Reactivity |

| C2 | Ortho to N-ethylamino, Ortho to Chloro | Highly Favored |

| C5 | Meta to all substituents | Disfavored |

| C6 | Ortho to N-ethylamino, Para to Chloro | Highly Favored |

Mechanistic Investigations of Reaction Pathways

The mechanism of electrophilic aromatic substitution on this compound follows the general, well-established pathway for this class of reactions. The reaction is initiated by the attack of the electron-rich aromatic ring on an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the aromatic ring, with resonance structures placing the charge at the ortho and para positions relative to the point of electrophilic attack. The activating groups, particularly the N-ethylamino group, play a crucial role in stabilizing this intermediate through resonance by donating their lone pair of electrons. The reaction concludes with the deprotonation of the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

Nucleophilic Reactions at the Aromatic Ring

While less common than electrophilic substitution for many aromatic compounds, nucleophilic aromatic substitution (SNA) can occur on aryl halides, particularly when the ring is activated by electron-withdrawing groups. openstax.org

Halogen Displacement Reactions

The chlorine atom on the aromatic ring of this compound can potentially be displaced by strong nucleophiles. This reaction typically proceeds via an addition-elimination mechanism. youtube.comyoutube.com The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. openstax.org In the case of this compound, the N-ethylamino and methyl groups are electron-donating, which would disfavor the formation of the negatively charged Meisenheimer intermediate. Therefore, direct nucleophilic displacement of the chlorine atom is expected to be challenging under standard conditions. However, under forcing conditions with very strong nucleophiles, the reaction might be possible.

Formation and Reactivity of Aryne Intermediates

An alternative pathway for nucleophilic substitution on aryl halides involves the formation of a highly reactive aryne intermediate. This mechanism, known as the elimination-addition mechanism, is favored by the use of very strong bases, such as sodium amide (NaNH2). The base abstracts a proton from a position ortho to the halogen, leading to the elimination of the halide and the formation of a benzyne (B1209423) intermediate, which contains a formal triple bond within the aromatic ring. youtube.com In this compound, proton abstraction could occur at the C2 or C4 position. However, the C4 position is occupied by a methyl group. Therefore, abstraction would likely occur at the C2 position. The resulting aryne can then be attacked by a nucleophile at either of the two carbons of the "triple bond," leading to a mixture of products. The regioselectivity of the nucleophilic attack on the aryne is influenced by the electronic effects of the other substituents on the ring. nih.gov

Reactions Involving the Secondary Amine Functionality

The secondary amine group in this compound is a key site of reactivity, participating in reactions such as acylation, alkylation, and nitrosation.

Acylation, the addition of an acyl group, can be readily achieved by reacting this compound with acylating agents like acid chlorides (e.g., acetyl chloride, chloroacetyl chloride) or anhydrides in the presence of a base to neutralize the HCl produced. ncert.nic.inresearchgate.net The nitrogen atom acts as a nucleophile, attacking the carbonyl carbon of the acylating agent to form an N-acylated product. Studies on the N-acetylation of anilines with acetyl chloride have shown this to be an efficient process. derpharmachemica.com

Alkylation of the secondary amine can also occur, introducing an additional alkyl group to the nitrogen atom to form a tertiary amine. This is typically carried out using alkyl halides. ncert.nic.in The reaction proceeds via nucleophilic attack of the amine on the alkyl halide.

The reaction of secondary amines with nitrous acid (HNO2), usually generated in situ from sodium nitrite (B80452) and a strong acid, is a characteristic reaction that leads to the formation of N-nitrosoamines. chemistrysteps.comvedantu.comyoutube.com The mechanism involves the attack of the amine's lone pair on the nitrosonium ion (NO+), which is the active electrophile. chemistrysteps.com N-nitrosoamines are often yellow oils and their formation is a classical test for secondary amines. vedantu.com These N-nitroso compounds themselves have a rich chemistry and can be involved in further transformations. acs.orgnih.gov

N-Acylation and N-Sulfonylation Reactions

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophilic acylating and sulfonylating agents.

N-Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. Typically, this is achieved by treating the aniline (B41778) with an acyl halide (like acetyl chloride) or an acid anhydride (B1165640) (like acetic anhydride). studylib.netias.ac.inderpharmachemica.com The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a leaving group (e.g., chloride or acetate) followed by deprotonation of the nitrogen results in the formation of a stable N-acylated product, an amide. studylib.netreddit.com For instance, reacting this compound with acetic anhydride would yield N-(3-chloro-4-methylphenyl)-N-ethylacetamide. studylib.netlookchem.com The acetylation of the amino group is a common strategy to reduce its activating effect on the aromatic ring during electrophilic substitution reactions. ias.ac.in

N-Sulfonylation: Similarly, the amine can react with a sulfonyl halide, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base to form a sulfonamide. cbijournal.comrsc.org The mechanism is analogous to acylation, where the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. rsc.org A base, often pyridine (B92270) or triethylamine, is typically required to neutralize the hydrochloric acid byproduct. cbijournal.com This reaction is a standard method for the synthesis of sulfonamides, a class of compounds with significant applications in medicinal chemistry. cbijournal.comnih.govorganic-chemistry.org

| Reaction Type | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-(3-chloro-4-methylphenyl)-N-ethylacetamide | Typically performed with or without a catalyst, sometimes in a solvent like water or acetic acid. ias.ac.in |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-(3-chloro-4-methylphenyl)-N-ethylacetamide | Often requires a base (e.g., K₂CO₃, Et₃N) to neutralize HCl byproduct. derpharmachemica.com |

| N-Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | N-(3-chloro-4-methylphenyl)-N-ethyl-4-methylbenzenesulfonamide | Requires a base (e.g., pyridine, atomized sodium) and a suitable solvent (e.g., THF). nih.govresearchgate.net |

Diazotization and Subsequent Transformations

Diazotization is a cornerstone reaction in aromatic chemistry, traditionally involving the conversion of a primary aromatic amine into a diazonium salt (Ar-N₂⁺X⁻). These salts are highly valuable synthetic intermediates that can be transformed into a wide array of functional groups.

Since this compound is a secondary amine, it cannot directly undergo the standard diazotization reaction to form a stable diazonium salt. However, the closely related primary amine, 3-chloro-4-methylaniline (B146341), is a suitable substrate for this transformation. chemicalbook.comlabcompare.com Treatment of 3-chloro-4-methylaniline with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) yields 3-chloro-4-methylbenzenediazonium chloride.

This diazonium salt can then undergo various subsequent transformations:

Sandmeyer Reaction: This reaction uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with -Cl, -Br, or -CN, respectively. nih.gov For example, using cuprous cyanide on the diazonium salt of 3-chloro-4-methylaniline is a method to prepare 2-chloro-4-cyanotoluene. labcompare.com

Schiemann Reaction: Heating the diazonium salt with fluoroboric acid (HBF₄) or its salts results in the formation of an aryl fluoride.

Other Transformations: The diazonium group can also be replaced by an iodine atom (using KI), a hydroxyl group (by heating in water), or a hydrogen atom (using hypophosphorous acid, H₃PO₂).

While direct diazotization of the N-ethylated compound is not feasible, N-dealkylation under certain oxidative conditions could potentially generate the primary amine, which could then be subjected to these reactions.

Oxidation Reactions of the Amine Group

The amine group of N-alkylanilines is susceptible to oxidation, leading to a variety of products depending on the oxidant and reaction conditions. rsc.org

Anodic Oxidation: Electrochemical oxidation of N-alkylanilines can lead to coupling reactions. Depending on factors like alkyl group size, solvent, and pH, head-to-tail coupling can form diphenylamine (B1679370) derivatives, while tail-to-tail coupling can produce substituted benzidines. acs.org Under aqueous conditions, further oxidation can lead to the formation of quinone-imines, which may ultimately hydrolyze to quinones. acs.org

Chemical Oxidation:

Peroxy Acids: Oxidants like peroxomonophosphoric acid (PMPA) can oxidize N-alkylanilines. The reaction mechanism is believed to involve an oxygen atom transfer from the peroxy acid to the amine. ias.ac.in

Persulfates: Persulfate salts (e.g., ammonium (B1175870) persulfate), often activated by heat or metal ions like Fe²⁺, are potent oxidants for anilines. researchgate.netnih.govresearchgate.net The reaction proceeds via the formation of highly reactive sulfate (B86663) radicals (SO₄⁻•). researchgate.net For substituted anilines, this can lead to the formation of aminophenols (Boyland-Sims oxidation) or polymeric materials like polyaniline. acs.orgeurekaselect.com

Other Oxidants: Reagents like benzoyl peroxide have also been used to oxidize N-alkylanilines. rsc.org Microsomal oxidation in biological systems can result in N-debenzylation (and by extension, N-dealkylation) and N-oxidation to form nitrones or N-hydroxy derivatives. nih.gov

| Oxidation Method/Reagent | Potential Products | Key Findings/Mechanism |

|---|---|---|

| Anodic Oxidation | Substituted diphenylamines, benzidines, quinone-imines, quinones | Pathway depends on conditions; proceeds via cation radicals. acs.org |

| Peroxomonophosphoric Acid (PMPA) | N-Oxides and other oxygenated products | Proceeds via oxygen atom transfer. ias.ac.in |

| Persulfate (S₂O₈²⁻) | Aminophenols, polymeric products (polyaniline) | Can be a direct reaction or involve sulfate radicals (SO₄⁻•). nih.govacs.org |

| Benzoyl Peroxide | Various oxidation products | A known oxidant for N-alkylanilines. rsc.org |

| Microsomal Oxidation | N-dealkylated aniline, nitrones, N-hydroxy derivatives | Represents a biological oxidation pathway. nih.gov |

Reactivity of Alkyl Side Chains

The compound features two different alkyl groups, an N-ethyl group and a C-methyl group, each with distinct reactivity.

Transformations of the Ethyl Group

The N-ethyl group is generally less reactive than the amine nitrogen or the aromatic ring. Its primary transformation pathway is N-dealkylation (or N-de-ethylation), which can occur as a side reaction during other processes, particularly oxidation. nih.gov For example, both anodic and microsomal oxidation of N-alkylanilines can lead to the cleavage of the nitrogen-alkyl bond. acs.orgnih.gov The synthesis of N-alkylated anilines can also be a reversible process, with dealkylation favored at higher temperatures. google.com Specific functionalization of the ethyl group without affecting other parts of the molecule is challenging and less common, though reactions on functionalized N-alkyl chains (e.g., on an N-(2-chloroethyl) group) are known. wikipedia.org

Functionalization of the Methyl Group

The methyl group attached to the benzene ring is at a benzylic position. The C-H bonds of this group are weaker than those in non-benzylic alkanes, making it a prime site for radical reactions and oxidation. wikipedia.org

Oxidation: The methyl group can be oxidized to different extents depending on the reagent.

Aldehyde Formation: Using controlled oxidizing agents like chromyl chloride (CrO₂Cl₂) in an inert solvent (the Etard reaction) or chromic oxide (CrO₃) in acetic anhydride can convert the methyl group to an aldehyde (CHO), yielding 2-chloro-4-(N-ethylamino)benzaldehyde. ncert.nic.in

Carboxylic Acid Formation: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or heating with oxygen in the presence of catalysts like cobalt or manganese salts, will oxidize the methyl group completely to a carboxylic acid (COOH), forming 4-amino-2-chlorobenzoic acid derivatives. wikipedia.orgncert.nic.inorganic-chemistry.org

Free-Radical Halogenation: In the presence of ultraviolet (UV) light or a radical initiator, chlorine or bromine will preferentially substitute the hydrogen atoms of the methyl group rather than the aromatic ring. libretexts.orgchemguide.co.uk This free-radical chain reaction can lead to mono-, di-, or tri-halogenated products. For example, reaction with chlorine under UV light would produce 3-chloro-4-(chloromethyl)-N-ethylaniline and further chlorinated products. pearson.comvaia.com

| Reaction Type | Reagent(s) | Product Functional Group | Named Reaction/Conditions |

|---|---|---|---|

| Oxidation | Chromyl Chloride (CrO₂Cl₂) | Aldehyde (-CHO) | Etard Reaction. ncert.nic.in |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) | Strong oxidation. wikipedia.org |

| Oxidation | O₂, Co/Mn catalysts | Carboxylic Acid (-COOH) | Commercial method for toluenes. wikipedia.org |

| Halogenation | Cl₂ or Br₂, UV light | Halomethyl (-CH₂X) | Free-radical substitution. chemguide.co.uk |

| Halogenation | N-Bromosuccinimide (NBS) | Bromomethyl (-CH₂Br) | Radical bromination. wikipedia.org |

Spectroscopic and Chromatographic Characterization in Research of 3 Chloro N Ethyl 4 Methylaniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-chloro-N-ethyl-4-methylaniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its structure.

The ¹H NMR spectrum is used to identify the number and environment of protons in the molecule. The predicted spectrum for this compound would show distinct signals for the aromatic protons, the N-H proton, and the protons of the N-ethyl and C-methyl groups. The aromatic region would display two signals corresponding to the protons at positions 2 and 5 of the benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, which in turn would appear as a triplet. The methyl group attached to the aromatic ring would appear as a singlet.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The spectrum would show nine distinct signals, corresponding to the six carbons of the aromatic ring, the two carbons of the ethyl group, and the single carbon of the methyl group. The chemical shifts are influenced by the substituents on the ring (Cl, NH-ethyl, and methyl).

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Ar-H (position 2) | ~6.6-6.8 | ~112-114 | d |

| Ar-H (position 5) | ~7.0-7.2 | ~129-131 | d |

| N-H | ~3.5-4.0 | N/A | br s |

| -CH₃ (Aromatic) | ~2.2-2.3 | ~18-20 | s |

| -CH₂- (Ethyl) | ~3.1-3.3 | ~38-40 | q |

| -CH₃ (Ethyl) | ~1.2-1.4 | ~14-16 | t |

| C-N | N/A | ~145-147 | s |

| C-Cl | N/A | ~130-132 | s |

| C-CH₃ (Aromatic) | N/A | ~125-127 | s |

| C-H (position 2) | N/A | ~112-114 | s |

| C-H (position 5) | N/A | ~129-131 | s |

Note: Predicted values are based on data from analogous compounds like 3-chloro-4-methylaniline (B146341) and N-ethylaniline. chemicalbook.comchemicalbook.comorgsyn.org Actual experimental values may vary.

2D NMR techniques are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group, showing a cross-peak between their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would show correlations between the -CH₂- protons and the -CH₂- carbon, the -CH₃ protons and the -CH₃ carbon, and the aromatic protons with their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations. Key HMBC correlations would include the N-H proton to the ethyl -CH₂- carbon and the aromatic C-N carbon, and the aromatic methyl protons to the adjacent aromatic carbons (C3, C4, C5). These correlations are vital for confirming the substitution pattern on the aromatic ring.

Mass Spectrometry Techniques for Molecular Structure Confirmation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

HRMS is used to determine the exact mass of the molecular ion with high precision, which allows for the calculation of the elemental formula. For this compound (C₉H₁₂ClN), the expected monoisotopic mass is approximately 169.0658 Da. nih.gov

Electron Impact (EI) or Electrospray Ionization (ESI) can be used to generate ions. The resulting mass spectrum displays the molecular ion peak and several fragment ions. The fragmentation pathway provides clues to the molecule's structure. A plausible fragmentation pathway for this compound would include:

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the ethyl group, which is a common fragmentation for N-alkyl amines, would result in a prominent fragment ion [M-15]⁺.

Loss of the ethyl group: Cleavage of the N-ethyl bond could lead to the loss of an ethyl radical (•C₂H₅), resulting in a fragment ion [M-29]⁺.

Ring fragmentation: Subsequent fragmentation of the aromatic ring can also occur.

Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 169/171 | [M]⁺ (Molecular Ion) | Intact molecule |

| 154/156 | [M-CH₃]⁺ | Loss of a methyl radical from the ethyl group |

The presence of a chlorine atom in this compound produces a characteristic isotopic signature in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with a relative intensity ratio of about 3:1. This distinctive pattern is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups. Based on data from similar structures, the following peaks can be predicted. chemicalbook.comchemicalbook.com

Predicted FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350-3450 | N-H Stretch | Secondary Amine |

| 3000-3100 | C-H Stretch | Aromatic C-H |

| 2850-2980 | C-H Stretch | Aliphatic C-H (Ethyl & Methyl) |

| 1600-1620 | C=C Stretch | Aromatic Ring |

| 1500-1520 | C=C Stretch | Aromatic Ring |

| 1250-1350 | C-N Stretch | Aromatic Amine |

The presence of a sharp band around 3400 cm⁻¹ is indicative of the N-H bond in the secondary amine. The peaks in the 2850-3100 cm⁻¹ region confirm the presence of both aliphatic and aromatic C-H bonds. The characteristic C=C stretching vibrations in the 1500-1620 cm⁻¹ range affirm the aromatic ring structure, and a strong absorption in the fingerprint region (below 1000 cm⁻¹) corresponding to the C-Cl stretch would confirm the presence of the chlorine substituent.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-chloro-4-methylaniline |

| N-ethylaniline |

| 3-chloro-N,N-dimethylaniline |

| 4-chloro-N-methylaniline |

| N-ethyl-4-methylaniline |

| 4-chloro-3-ethyl-N-methylaniline |

| N-ethyl-3-methylaniline |

| 3-chloro-p-toluidine |

| p-chloroaniline |

| aceto-p-chloroanilide |

Raman Spectroscopy

No published Raman spectra or detailed vibrational mode analysis for this compound could be located. Raman spectroscopy is a powerful technique for providing a specific "fingerprint" of a molecule by probing its vibrational modes. For a compound like this compound, a theoretical analysis would predict characteristic bands corresponding to:

C-H stretching and bending vibrations of the methyl and ethyl groups.

C-N stretching of the N-ethyl group.

Vibrations of the substituted benzene ring, including C-C stretching, C-H in-plane and out-of-plane bending.

The C-Cl stretching mode.

The positions of these bands would be influenced by the electronic effects of the chloro, ethylamino, and methyl substituents on the aromatic ring. However, without experimental data, a specific and accurate data table cannot be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

There is no available experimental UV-Vis absorption data for this compound in the scientific literature. UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For an aromatic amine like this, one would expect to observe π → π* transitions characteristic of the substituted benzene ring. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) would provide insight into the molecule's electronic structure and the effect of the substituents on the chromophore. The solvent used for analysis would also influence the spectrum. Without access to published research, no data table of absorption maxima can be compiled.

X-ray Crystallography for Solid-State Structural Determination

A search for the single-crystal X-ray structure of this compound did not yield any results. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This analysis provides crucial information such as bond lengths, bond angles, torsion angles, and the crystal packing arrangement. For this compound, this would reveal the planarity of the aniline (B41778) ring, the conformation of the N-ethyl group relative to the ring, and the intermolecular interactions in the solid state. As no crystallographic information file (CIF) or structural report has been published, a table of crystallographic data cannot be created.

Chromatographic Methods for Purity Assessment and Isolation in Research

While chromatographic methods are standard for the analysis of aniline derivatives, specific, validated methods for this compound are not described in published research.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

No specific GC or HPLC methods detailing parameters such as stationary phase, mobile phase/carrier gas, temperature programs, flow rates, and detector response for this compound have been published.

For Gas Chromatography , a typical method would likely involve a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The retention time would be specific to these conditions.

For High-Performance Liquid Chromatography , a reversed-phase method would be most common, likely using a C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution. Detection would typically be performed using a UV detector set to a wavelength corresponding to one of the compound's electronic absorptions.

Without published and validated methods, providing detailed data tables with retention times, resolution factors, or limit of detection/quantification values is not possible.

Computational and Theoretical Chemistry Studies of 3 Chloro N Ethyl 4 Methylaniline

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry and energy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For aromatic amines, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed, often paired with basis sets like 6-31G* or the more extensive 6-311++G(d,p) to achieve reliable results. researchgate.netscholaris.caepa.gov

In the case of 3-chloro-N-ethyl-4-methylaniline, DFT calculations would be crucial for optimizing the molecular geometry. The presence of the ethyl group on the nitrogen atom introduces conformational flexibility. The orientation of the ethyl group relative to the phenyl ring, as well as the pyramidalization at the nitrogen atom, are key structural parameters that can be precisely determined. Studies on similar molecules, such as N-ethylaniline, indicate that the ethyl group will likely adopt a staggered conformation to minimize steric hindrance.

Furthermore, DFT calculations can elucidate the effects of the chloro and methyl substituents on the geometry of the benzene (B151609) ring. The electron-donating nature of the methyl and amino groups, contrasted with the electron-withdrawing and steric effects of the chlorine atom, would lead to subtle but predictable distortions in the bond lengths and angles of the aromatic ring from a perfect hexagon. A study on 3-chloro-4-methyl aniline (B41778) provides a foundational understanding of these interactions. nih.gov

Table 1: Predicted Optimized Geometrical Parameters of this compound (Based on DFT B3LYP/6-311++G(d,p) calculations of analogous compounds)

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Å) | ~1.40 |

| C-Cl Bond Length (Å) | ~1.74 |

| N-C (ethyl) Bond Length (Å) | ~1.47 |

| C-C (aromatic) Bond Lengths (Å) | 1.39 - 1.41 |

| C-N-C (ethyl) Bond Angle (°) | ~118 |

| C-C-Cl Bond Angle (°) | ~120 |

| Dihedral Angle (C-C-N-C) (°) | ~30-40 (indicating non-planarity) |

Ab Initio Methods and Basis Set Selection

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide an alternative, and in some cases more rigorous, approach to studying molecular systems. wikipedia.org These methods are derived directly from first principles without the use of empirical parameters.

For this compound, ab initio calculations, particularly at the MP2 level, would offer a valuable comparison to DFT results, especially for describing the non-covalent interactions that influence the conformation of the ethyl group. The choice of basis set is critical for the accuracy of these calculations. Pople-style basis sets, such as 6-31G(d) and the more flexible 6-311++G(d,p), are widely used for aniline derivatives. researchgate.net The inclusion of polarization functions (d) is essential for accurately describing the bonding in molecules with second-row elements like chlorine, while diffuse functions (+) are important for characterizing the lone pair electrons on the nitrogen atom.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Various descriptors derived from computational chemistry provide a quantitative measure of how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). wuxibiology.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the aniline moiety, specifically on the nitrogen atom and the electron-rich aromatic ring. The electron-donating ethyl and methyl groups will increase the energy of the HOMO, making the molecule more nucleophilic compared to unsubstituted aniline. The LUMO, on the other hand, will likely be distributed over the aromatic ring, with some contribution from the chlorine atom. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. wuxibiology.com

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Based on DFT B3LYP/6-311++G(d,p) calculations of analogous compounds)

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -5.5 |

| LUMO | ~ -0.5 |

| HOMO-LUMO Gap | ~ 5.0 |

Electrostatic Potential (MEP) Maps and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP is mapped onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and other electrophilic interactions. The aromatic ring will also exhibit regions of negative potential, influenced by the interplay of the activating methyl and amino groups and the deactivating chloro group. The area around the hydrogen atoms of the amino group and the ethyl group will show a positive potential.

Fukui Functions and Local Reactivity Indices

Fukui functions provide a more quantitative measure of the local reactivity of different sites within a molecule. wikipedia.orgscm.com They describe the change in electron density at a particular point when an electron is added to or removed from the system. The Fukui function for nucleophilic attack (f+) indicates the sites most susceptible to attack by a nucleophile, while the function for electrophilic attack (f-) highlights the sites most prone to attack by an electrophile.

For this compound, the condensed Fukui functions (which assign a value to each atom) would likely show a high f- value on the nitrogen atom and certain carbon atoms of the phenyl ring (ortho and para to the amino group), confirming their nucleophilic character. Conversely, the sites with high f+ values would indicate the most probable locations for nucleophilic attack. These indices provide a more detailed picture of reactivity than MEP maps alone.

Table 3: Predicted Condensed Fukui Functions for Selected Atoms of this compound (Illustrative values based on analogous systems)

| Atom | f- (Electrophilic Attack) | f+ (Nucleophilic Attack) |

|---|---|---|

| N (amino) | High | Low |

| C (para to N) | Moderate | Low |

| C (ortho to N, adjacent to Cl) | Low | Moderate |

| C (ortho to N) | Moderate | Low |

| Cl | Low | High |

Reaction Pathway Modeling and Transition State Analysis

Energy Profiles for Key Reactions

Consider a representative electrophilic substitution reaction on this compound, such as nitration. Theoretical calculations would be used to map the energy profile for the electrophile (NO₂⁺) attacking the various open positions on the benzene ring. The directing effects of the existing substituents would lead to different energy barriers for each position. A hypothetical energy profile for such a reaction is detailed in the table below, illustrating the kinetic and thermodynamic favorability of substitution at different positions.

Interactive Table 1: Hypothetical Energy Profile for the Nitration of this compound

| Position of Attack | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔGrxn) (kcal/mol) | Kinetic Product | Thermodynamic Product |

| C2 (ortho to -NH-Et) | 15.2 | -10.5 | Most Favorable | Favorable |

| C5 (ortho to -CH₃) | 18.9 | -8.2 | Less Favorable | Less Favorable |

| C6 (ortho to -Cl) | 22.5 | -5.1 | Least Favorable | Least Favorable |

Note: These values are illustrative and based on general principles of electrophilic aromatic substitution. Actual values would require specific DFT calculations.

This profile suggests that the kinetically and thermodynamically preferred product would result from substitution at the C2 position, which is activated by both the amino and methyl groups, despite some steric hindrance from the N-ethyl group. Studies on similar aniline systems corroborate that reactions are often governed by such subtle electronic and steric effects. researchgate.netresearchgate.net

Solvent Effects in Theoretical Calculations

The solvent in which a reaction is performed can have a profound impact on reaction rates and mechanisms, particularly for reactions involving polar or charged species. Theoretical calculations must account for these interactions to provide realistic predictions. Solvent effects are typically incorporated using either implicit or explicit models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. nih.govresearchgate.net This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. Explicit solvent models involve including a number of individual solvent molecules in the calculation, which can provide a more detailed picture of specific interactions like hydrogen bonding but at a much higher computational cost.

The influence of the solvent is critical for predicting the properties and reactivity of this compound. For example, the dipole moment of the molecule is expected to increase in more polar solvents due to stabilization of charge separation. journalirjpac.com This, in turn, can affect reaction energy barriers. A reaction that proceeds through a polar transition state will be accelerated by a polar solvent, which stabilizes the transition state more than the less polar reactants, thereby lowering the activation energy. researchgate.net

Interactive Table 2: Predicted Solvent Effects on Properties of this compound

| Property | Gas Phase (Vacuum) | Toluene (B28343) (ε ≈ 2.4) | Acetonitrile (B52724) (ε ≈ 36) | Water (ε ≈ 78) |

| Dipole Moment (Debye) | 2.1 D | 2.5 D | 3.2 D | 3.5 D |

| ΔG‡ for a polar reaction (kcal/mol) | 25.0 | 22.5 | 19.8 | 18.7 |

Note: Values are hypothetical, illustrating trends observed in computational studies of aniline derivatives in different solvents. nih.govjournalirjpac.com

Spectroscopic Property Prediction and Validation

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectra. These predictions are vital for confirming the identity and purity of a synthesized compound and for understanding its electronic structure. sci-hub.se

DFT calculations are commonly used to compute NMR chemical shifts (δ) and spin-spin coupling constants (J). By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data allows for confident assignment of peaks to specific atoms in the molecule. researchgate.net

Similarly, vibrational spectroscopy (IR and Raman) can be modeled by calculating the second derivatives of the energy with respect to atomic displacements. This yields the vibrational frequencies and intensities of the normal modes of the molecule. Each mode corresponds to a specific type of bond stretching, bending, or torsion. These predicted frequencies help in assigning the bands observed in an experimental IR or Raman spectrum. acs.org It is standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical method and for anharmonicity.

Interactive Table 3: Predicted vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| N-H Stretch | 3425 | 3400-3450 |

| Aromatic C-H Stretch | 3050 | 3010-3100 |

| Aliphatic C-H Stretch | 2970 | 2850-2980 |

| C=C Aromatic Ring Stretch | 1610 | 1590-1620 |

| C-N Stretch | 1315 | 1280-1350 |

| C-Cl Stretch | 780 | 750-800 |

Note: Predicted values are representative and based on typical DFT (e.g., B3LYP/6-31G) calculations for similar aromatic amines.*

Molecular Dynamics Simulations for Conformational and Interaction Analysis

While quantum mechanical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov An MD simulation solves Newton's equations of motion for a system of atoms, allowing researchers to observe molecular flexibility, conformational changes, and intermolecular interactions on a timescale from picoseconds to microseconds.

For this compound, an MD simulation would be particularly useful for analyzing:

Conformational Flexibility: The rotation of the N-ethyl group and the entire amino group relative to the plane of the benzene ring. MD can map the conformational landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them. researchgate.net

Solvent Interactions: In an explicit solvent simulation, MD can reveal the detailed structure of the solvent shell around the molecule, identifying persistent hydrogen bonds or other specific interactions.

Intermolecular Association: In more concentrated systems, MD can be used to study how molecules of this compound might associate with each other, for example, through π-π stacking of the aromatic rings or dipole-dipole interactions.

Analysis of MD trajectories often involves calculating metrics like the Root Mean Square Deviation (RMSD) to assess structural stability and the Radial Distribution Function (g(r)) to characterize the arrangement of solvent molecules. mdpi.commdpi.com

Interactive Table 4: Key Dihedral Angles and Conformational Preferences from a Hypothetical MD Simulation

| Dihedral Angle | Description | Predicted Stable Range (degrees) |

| C3-C4-N-C(ethyl) | Torsion of amino group vs. ethyl | ± 160° to 180° |

| C4-N-C(ethyl)-C(methyl) | Rotation of ethyl group | ± 50° to 70° (gauche) and 180° (anti) |

| C5-C4-N-H | Pyramidalization at Nitrogen | ± 20° to 40° from planar |

Note: These values are illustrative of typical conformational preferences for N-alkylanilines, indicating a non-planar amino group and rotational freedom of the ethyl substituent.

Applications of 3 Chloro N Ethyl 4 Methylaniline in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

Substituted anilines are foundational precursors for a vast array of nitrogen-containing heterocyclic compounds. The structure of 3-chloro-N-ethyl-4-methylaniline is well-suited for cyclization reactions that form fused ring systems, which are prevalent scaffolds in pharmaceuticals and materials science.

Synthesis of Indole and Quinoline Derivatives

Quinolines: The Combes quinoline synthesis is a classic acid-catalyzed reaction that condenses an aniline (B41778) with a β-diketone to form a quinoline. wikipedia.orgiipseries.orgnih.gov In this reaction, this compound would serve as the aniline component. The reaction proceeds through the formation of an enamine intermediate, followed by an acid-catalyzed cyclization and dehydration to yield the aromatic quinoline ring. wikipedia.orgiipseries.org

The reaction of this compound with an unsymmetrical β-diketone would be governed by the steric and electronic effects of the substituents on the aniline ring. The cyclization step is an electrophilic aromatic substitution, and its regioselectivity is influenced by the directing effects of the substituents.

Hypothetical Combes Quinoline Synthesis

| Reactant A | Reactant B | Catalyst | Predicted Product |

| This compound | Acetylacetone | H₂SO₄ | 8-chloro-1-ethyl-5,7-dimethylquinolin-4-ol |

Indoles: While the most famous route to indoles, the Fischer indole synthesis, classically starts with a phenylhydrazine, N-alkylanilines are not direct substrates. researchgate.netresearchgate.netnih.gov The synthesis would require a preliminary conversion of the this compound to its corresponding N-nitroso derivative, followed by reduction to form the necessary N-alkyl-N-arylhydrazine. This multi-step process makes it a less direct, though still plausible, route to highly substituted N-alkylated indoles.

Building Block for Nitrogen-Containing Heterocycles

Beyond indoles and quinolines, the aniline scaffold is central to the synthesis of numerous other heterocyclic systems.

Phenazines: Phenazines are dibenzo-annulated pyrazines. Synthetic routes to phenazines often involve the oxidative cyclization or condensation of substituted anilines. researchgate.net For instance, the Wohl-Aue reaction involves the condensation of an aniline with a nitrobenzene (B124822), a process in which this compound could potentially participate as the aniline component to produce asymmetrically substituted phenazines. researchgate.net More modern electrochemical methods also facilitate the (4+2) cyclization of anilines to form the phenazine core. iipseries.org

Quinoxalines: Quinoxalines are typically synthesized by the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. ajchem-a.com While this compound is not an o-diamine itself, it can be a precursor to more complex quinoxaline derivatives through multi-step synthetic sequences where the aniline nitrogen is incorporated into the final heterocyclic structure. nih.govunb.ca

Benzimidazoles: The synthesis of benzimidazoles often involves the reaction of an o-phenylenediamine with an aldehyde or carboxylic acid. sjpas.comorgsyn.orgsigmaaldrich.com Similar to quinoxalines, while not a direct precursor in the most common methods, the aniline moiety of this compound can be incorporated into precursors for benzimidazole synthesis through functional group transformations.

Building Block for Functional Organic Materials

The electronic properties of the substituted aniline ring make this compound a valuable intermediate in the synthesis of organic materials with specific optical and electronic functions.

Synthesis of Advanced Dye Precursors

Aromatic amines are fundamental components in the synthesis of azo dyes, which constitute a large class of synthetic colorants. nih.govjbiochemtech.com this compound can be utilized in two primary ways in azo dye synthesis:

As the Diazo Component: The primary amino group of an aniline can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. unb.cajbiochemtech.com This diazonium salt is a potent electrophile. The resulting diazonium salt of this compound could then be reacted with an electron-rich coupling component (such as a phenol or another aniline) in an electrophilic aromatic substitution reaction to form the characteristic -N=N- azo linkage. nih.gov

As the Coupling Component: As a substituted aniline, the molecule itself is an electron-rich aromatic system. It can act as a coupling partner for a different, pre-formed diazonium salt. The azo coupling would occur at the position ortho to the N-ethylamino group, which is a powerful activating group.

The final color and properties of the dye are determined by the extended π-system of the entire molecule. The substituents on the this compound ring would act as auxochromes, modifying the wavelength of maximum absorption (λmax) and thus the color of the dye. The chloro group (an electron-withdrawing group) and the methyl and ethylamino groups (electron-donating groups) would have a combined effect on the electronic properties of the resulting chromophore.

Representative Azo Dye Synthesis Steps

| Step | Reaction | Description |

| 1 | Diazotization | This compound is treated with NaNO₂/HCl at 0-5°C to form the corresponding diazonium salt. |

| 2 | Azo Coupling | The diazonium salt solution is added to an electron-rich aromatic compound (e.g., N,N-dimethylaniline) to form the azo dye. |

Intermediate for Polymer Monomers (Non-Biomedical)

Polyaniline (PANI) is one of the most studied conductive polymers due to its tunable conductivity and environmental stability. The properties of PANI can be significantly modified by using substituted aniline monomers. sjpas.com The polymerization of N-alkylanilines, such as N-ethylaniline, has been shown to produce polymers with increased solubility in common organic solvents compared to the parent PANI, although often with lower conductivity. researchgate.netbibliotekanauki.pl

The chemical or electrochemical polymerization of this compound would likely result in a polymer with a unique set of properties:

Solubility: The N-ethyl group would enhance solubility, facilitating processing and film formation.

Conductivity: The presence of the N-ethyl group and the ring substituents would influence the electronic structure and charge transport properties. The electron-withdrawing chloro group and electron-donating methyl group would modulate the polymer's redox potentials and conductivity. sjpas.com

Such modified polymers are of interest for applications in sensors, electrochromic devices, and anti-corrosion coatings.

Ligand and Complex Formation in Coordination Chemistry

The nitrogen atom in this compound possesses a lone pair of electrons, allowing it to function as a Lewis base and coordinate to metal centers, acting as a ligand. Substituted anilines have been studied as ligands in the second coordination sphere of transition metal complexes, where they interact with the primary ligands or the metal center through weaker forces. nih.govnih.gov

The coordinating ability of this compound would be influenced by several factors:

Steric Hindrance: The ethyl group on the nitrogen and the adjacent chloro group create steric bulk around the coordination site, which could influence the geometry of the resulting metal complex and favor metals with specific coordination preferences.

Electronic Effects: The electron-donating methyl group and the electron-withdrawing chloro group on the aromatic ring modulate the electron density on the nitrogen atom. This electronic tuning affects the basicity of the amine and the strength of the metal-ligand bond. Studies on similar substituted anilines show that electron-withdrawing groups can enhance binding in certain contexts. nih.gov

This compound could form complexes with various transition metals, such as palladium, nickel, or cobalt, potentially leading to catalysts or materials with interesting magnetic or optical properties. orgsyn.org

Information Scarcity Precludes Article Generation on this compound

A thorough investigation into the scientific literature and chemical databases has revealed a significant lack of specific information required to construct an article on "this compound" as per the user's detailed outline. The specific topics of interest, namely "Metal-Aniline Complexes and Their Catalytic Activity Studies" and its application in the "Synthesis of Specialized Research Intermediates," appear to be largely unexplored for this particular compound in publicly accessible research.

While the compound this compound is cataloged by chemical suppliers as an organic building block, indicating its availability for research purposes, there is a notable absence of published studies detailing its use in the specified advanced organic synthesis applications. Searches for metal complexes derived from this aniline and their subsequent catalytic activities did not yield any specific research findings. Similarly, documented examples of its use as a precursor for specialized research intermediates are not available in the reviewed literature.

A Chinese patent vaguely lists "this compound" among a multitude of other chemical compounds related to PGD2 receptor antagonists for treating inflammatory diseases. However, the patent does not provide any explicit details on its synthesis, role, or specific application within the study, rendering this mention insufficient for a detailed scientific discussion.

Given the strict adherence required to the provided outline and the exclusion of information outside its scope, the absence of specific data on the metal-aniline complexes, their catalytic behavior, and the synthesis of research intermediates from this compound makes it impossible to generate a thorough, informative, and scientifically accurate article as requested. The available information is too sparse to support the creation of the specified sections and subsections.

Therefore, until further research on the specific applications of this compound is published, a detailed article focusing on these niche areas of its chemistry cannot be compiled.

Environmental Fate and Mechanistic Degradation of 3 Chloro N Ethyl 4 Methylaniline

Photodegradation Pathways in Aqueous and Atmospheric Environments

The introduction of an N-ethyl group to 3-chloro-4-methylaniline (B146341) is expected to influence its photochemical behavior. Generally, anilines can undergo photodegradation in the environment through various mechanisms.

Investigation of Photoproducts and Kinetics

Direct photolysis of chloroanilines in aqueous solutions is generally slow. However, the presence of photosensitizers, such as humic substances found in natural waters, can accelerate this process. The primary photochemical reaction for many anilines involves the formation of anilinium radical cations. For N-alkylanilines, photochemical N-dealkylation can also be a significant degradation pathway. nih.gov

In the case of 3-chloro-N-ethyl-4-methylaniline, it is plausible that photodegradation could lead to the formation of 3-chloro-4-methylaniline through the cleavage of the N-ethyl group. Further degradation could then proceed via pathways similar to those of 3-chloro-4-methylaniline, which may involve the formation of aminophenols and other oxidation products. mdpi.com The kinetics of such reactions would be influenced by factors like pH, the presence of dissolved organic matter, and the intensity of solar radiation. Studies on other anilines have shown that photodegradation often follows pseudo-first-order kinetics. researchgate.net

Table 1: Potential Photodegradation Products of this compound (Inferred from Analogous Compounds)

| Potential Photoproduct | Parent Compound Analogy |

| 3-chloro-4-methylaniline | N-dealkylation of N-alkylanilines nih.gov |

| 2-Amino-5-chlorobiphenyl | Dimerization of anilinium radicals |

| Hydroxylated derivatives (e.g., aminophenols) | Oxidation of the aromatic ring mdpi.com |

Biodegradation Mechanisms by Environmental Microorganisms

The biodegradability of chlorinated anilines is highly variable and depends on the number and position of chlorine atoms, as well as other substituents on the aromatic ring. The presence of the N-ethyl group in this compound adds another layer of complexity to its potential microbial degradation.

Microbial Transformation Pathways and Metabolite Identification

Microbial degradation of chloroanilines can occur under both aerobic and anaerobic conditions. A common initial step in the aerobic biodegradation of some chloroanilines is the oxidation of the aromatic ring by dioxygenase enzymes to form chlorocatechols. nih.gov For N-alkylanilines, N-dealkylation is a known microbial transformation, often catalyzed by monooxygenase enzymes, yielding the corresponding primary amine and an aldehyde. frontiersin.org

Therefore, a likely initial step in the biodegradation of this compound would be the removal of the ethyl group to form 3-chloro-4-methylaniline. Subsequently, the degradation would likely follow the pathway established for 3-chloro-4-methylaniline, which can be metabolized by certain microbial consortia. nih.gov Identified metabolites from the biodegradation of the related compound 4-chloroaniline (B138754) include various hydroxylated and dehalogenated intermediates. researchgate.net

Table 2: Potential Microbial Metabolites of this compound (Inferred from Analogous Compounds)

| Potential Metabolite | Transformation Pathway |

| 3-chloro-4-methylaniline | N-dealkylation frontiersin.org |

| 4-Chloro-2-aminophenol | Ring hydroxylation |

| Chlorocatechols | Dioxygenase-catalyzed ring oxidation nih.gov |